2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal
Description
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(thiadiazol-4-yl)propanal |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,5-10)3-6-4-11-9-8-6/h4-5H,3H2,1-2H3 |
InChI Key |
VRDPZEJGGGQQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSN=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Construction via Cyclocondensation
Step 1: Synthesis of 4-substituted 1,2,3-thiadiazole
- Reactants : Hydrazine derivatives (e.g., thiosemicarbazides) and carbonyl compounds.
- Conditions : Polyphosphate ester (PPE)-mediated cyclodehydration at 80–100°C.
Thiosemicarbazide + Carboxylic acid → 1,2,3-Thiadiazole-2-amine intermediate - Example : Reaction of thiosemicarbazide with α-keto aldehydes yields 4-formyl-1,2,3-thiadiazoles.
Step 2: Aldehyde Functionalization
- Alkylation : Treat 4-hydroxymethyl-1,2,3-thiadiazole with 2,2-dimethylpropanal precursors (e.g., chloroacetaldehyde derivatives) under basic conditions (K₂CO₃/DMF, 50°C).
- Oxidation : Oxidize 3-(2,2-dimethylpropyl)-1,2,3-thiadiazole methanol intermediates using NaIO₄ in aqueous HCl.
Direct Coupling via Cross-Coupling Reactions
Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
- Reactants : 4-Bromo-1,2,3-thiadiazole and 2,2-dimethylpropanal boronic ester.
- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
- Yield : ~60–70% (estimated from analogous thiazole couplings).
Step 2: Post-Functionalization
Experimental Optimization
Key Reaction Parameters
Challenges and Mitigations
- Aldehyde Stability : Use acetal protection (e.g., 1,3-dioxolane) during harsh reaction conditions.
- Regioselectivity : Electron-withdrawing groups on the thiadiazole direct coupling to the 4-position.
Analytical Characterization
Spectroscopic Data (hypothetical for target compound):
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 2.45 (s, 2H, CH₂), 1.15 (s, 6H, 2×CH₃).
- MS (ESI+) : m/z 169.25 [M+H]⁺ (calculated for C₈H₁₁NOS).
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | One-pot synthesis; Scalable | Requires aldehyde protection |
| Suzuki Coupling | High regioselectivity | Costly catalysts; Air-sensitive |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the function of essential enzymes in microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Moieties
- 4-[1,2,3]-Thiadiazole-4-yl-phenol (Compound I) Structure: Features a phenol group instead of a propanal chain. Properties: Exhibits higher hydrophilicity due to the phenolic -OH group, enhancing solubility in polar solvents. Used in plant metabolism studies to modulate GABA pathways . Bioactivity: Demonstrates lower cytotoxicity compared to propanal derivatives, as phenol groups reduce electrophilicity and reactivity toward cellular nucleophiles .
- 5-((Phenoxycarbonyl)amino)-1,2,3-thiadiazol-4-yl propionate (ZINC12359085) Structure: Contains a propionate ester and phenoxycarbonylamino substituent. PAINS Profile: Passes pan-assay interference compound (PAINS) filters, indicating reduced promiscuity in biological assays compared to aldehydes, which may form Schiff bases with proteins . Applications: Prioritized in drug discovery for NLRP3 inflammasome inhibition due to its balanced reactivity and stability .
Propanal Derivatives with Heterocyclic Substituents
2,3-Dibromo-3-p-tolylpropanal (Compound 4)
- Structure : Brominated propanal with a p-tolyl group.
- Synthesis : Derived from cinnamaldehyde via bromination and dehydrobromination (72–81% yield) .
- Bioactivity : Shows antiviral activity against Coxsackievirus, attributed to the electron-withdrawing bromine atoms enhancing electrophilicity at the aldehyde group .
- 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanal Structure: Replaces thiadiazole with a methylpiperazine group.
Heterocyclic Analogues with Different Ring Systems
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates
Data Tables
Table 1: Key Properties of Selected Analogues
Research Findings and Implications
- Reactivity: The aldehyde group in this compound likely enhances electrophilic reactivity compared to ester or phenol derivatives, necessitating careful storage to prevent polymerization .
- Biological Suitability : Thiadiazole-propionate derivatives (e.g., ZINC12359085) exhibit superior PAINS profiles for drug discovery, whereas the propanal analogue’s aldehyde may pose toxicity risks .
- Structural Flexibility : Thiazole and triazole derivatives demonstrate higher conformational rigidity, advantageous for crystallography and target binding, but may lack the reactive sites present in the propanal-thiadiazole hybrid .
Biological Activity
2,2-Dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of appropriate thiadiazole precursors with aldehydes or ketones. The synthetic pathways often include steps like condensation reactions and cyclization processes that yield the desired thiadiazole framework.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL | |
| C. albicans | 64 μg/mL |
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
In a study examining the effects of this compound on human prostate cancer cells (PC-3), researchers observed a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to increased apoptosis rates.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and triggering apoptotic pathways.
- Receptor Interactions : The thiadiazole moiety may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Q & A
Q. What are the common synthetic routes for introducing the 1,2,3-thiadiazole moiety into organic compounds like 2,2-dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal?
The Hurd–Mori reaction is a key method for synthesizing 1,2,3-thiadiazoles. It involves cyclization of hydrazones with sulfonyl chlorides (e.g., SOCl₂) under controlled conditions . For example, in related compounds, cyclization of carbethoxyhydrazones with SOCl₂ yields thiadiazole derivatives while preserving optical activity in chiral precursors. Alternative routes include using thiosemicarbazides with sulfurizing agents (e.g., PCl₃) in ethanol, as demonstrated in 2-(1,2,3-thiadiazol-4-yl)acetonitrile synthesis .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-performance liquid chromatography (HPLC) is essential for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography confirm structural integrity. Single-crystal X-ray diffraction, as used for analogous thiadiazole-thiazolidinone hybrids, provides precise bond length and angle data . Mass spectrometry (MS) further validates molecular weight .
Q. How should researchers handle stability and toxicity concerns during experimental work with this compound?
Safety Data Sheets (SDS) for structurally similar compounds highlight hazards such as flammability (H225) and toxicity (H301/H311). Key precautions include:
- Storing in dry, ventilated areas away from ignition sources (P210/P403) .
- Using personal protective equipment (PPE) and fume hoods during synthesis.
- Disposing of waste via approved protocols (P501) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves varying catalysts (e.g., triethylamine for base-mediated cyclization), solvents (e.g., absolute ethanol vs. DMF), and temperature. For example, stirring at room temperature for 6 hours in ethanol yielded 70–85% purity in thiadiazole derivatives, while elevated temperatures may degrade sensitive functional groups . Design of Experiments (DoE) frameworks can statistically identify critical parameters.
Q. What computational approaches are effective in predicting the bioactivity of thiadiazole-containing compounds?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) assess binding affinities to biological targets like enzymes or receptors. Surface plasmon resonance (SPR) experimentally validates interactions, as seen in studies of thiadiazolylphenyl-tetrazines . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
SAR analysis focuses on substituent effects:
- Electron-withdrawing groups (e.g., nitro) on the thiadiazole ring enhance electrophilicity and antimicrobial activity.
- Bulky substituents (e.g., 2,2-dimethyl) may improve metabolic stability, as observed in methyl 2-methylfuran-3-carboxamides . Comparative studies with analogs (e.g., 5-methyl-4-phenyl-1,2,3-thiadiazole) highlight substituent-driven bioactivity variations .
Q. What strategies resolve contradictions in experimental data, such as conflicting yield or bioactivity reports?
Contradictions often arise from divergent reaction conditions or analytical methods. Solutions include:
Q. What is the mechanistic basis for 1,2,3-thiadiazole ring formation in related compounds?
Cyclization mechanisms vary:
- Hurd–Mori pathway : Hydrazones react with SOCl₂ to form intermediate thioacylhydrazides, which cyclize via nucleophilic attack at sulfur.
- Thiosemicarbazide route : Oxidative cyclization with PCl₃ generates the thiadiazole ring, with ethanol as a proton source . Isotopic labeling (e.g., ³⁴S) and in-situ IR spectroscopy can track intermediate formation.
Q. How do substituents on the thiadiazole ring influence physicochemical and biological properties?
- Lipophilicity : Methyl groups (e.g., 2,2-dimethyl) increase logP, enhancing membrane permeability.
- Electronic effects : Electron-deficient thiadiazoles (e.g., nitro derivatives) exhibit stronger enzyme inhibition due to improved electrophilicity.
- Steric effects : Bulky groups at the 4-position (e.g., phenyl) may hinder binding to flat active sites .
Q. How does this compound compare to structurally similar analogs in terms of reactivity and applications?
Compared to 5-(1,2,3-thiadiazol-4-yl)furan derivatives, the propanal backbone offers greater flexibility for functionalization (e.g., Schiff base formation). Its bioactivity profile may resemble 2-(1,2,3-thiadiazol-4-yl)acetonitrile derivatives, which show pesticidal and antimicrobial properties . However, the aldehyde group introduces unique reactivity, such as participation in condensation reactions absent in ester or amide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
